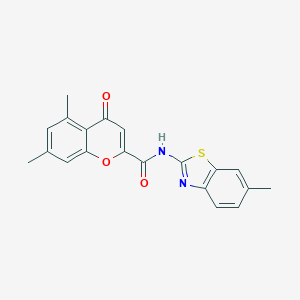![molecular formula C23H24N4O3 B360326 1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900896-60-8](/img/structure/B360326.png)
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures, such as pyrrolo[1,2-a]pyrimidine derivatives, have been reported to target toll-like receptor 7 (tlr7) . TLR7 is a pattern recognition receptor (PRR) that plays a critical role in the innate immune response .
Mode of Action
For instance, some TLR7 agonists can trigger an immune response against viral infections .
Result of Action
If it acts as a tlr7 agonist, it could potentially stimulate an immune response that helps the body fight off viral infections .
生化分析
Biochemical Properties
1-(3-methoxypropyl)-N-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby modulating the activity of these pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, it may inhibit a kinase enzyme, resulting in reduced phosphorylation of target proteins and subsequent changes in cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage or disruption of normal physiological processes . Threshold effects are often observed, where a certain dosage level is required to achieve a significant biological effect .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit an enzyme involved in glycolysis, leading to changes in glucose metabolism and energy production within the cell . These interactions can have significant effects on overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via a specific membrane transporter and subsequently bind to intracellular proteins that direct its distribution to particular organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
属性
IUPAC Name |
6-(3-methoxypropyl)-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-7-9-17(10-8-16)15-24-22(28)19-14-18-21(26(19)12-5-13-30-2)25-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14H,5,12-13,15H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVNCXPUPZXNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}methyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B360243.png)
![2-(4-chlorophenyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B360244.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B360251.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B360253.png)
![3-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B360255.png)
![4,7-dimethyl-5-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]-2H-chromen-2-one](/img/structure/B360257.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B360259.png)
![N-{4-[5-(furan-2-yl)-1-(furan-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B360262.png)
![5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B360263.png)
![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360264.png)
![4-bromo-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B360265.png)

![4-ethylsulfanyl-11,11-dimethyl-6-piperazin-1-yl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B360267.png)
